molecular formula C12H10BrClN2O2 B175098 Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate CAS No. 110821-40-4

Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B175098
CAS No.: 110821-40-4
M. Wt: 329.57 g/mol
InChI Key: BWALRXGXGVEXDX-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with bromine, chlorine, and ethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate in the presence of a brominating agent. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid. The bromination step is crucial and can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to remove the bromine or chlorine atoms.

    Oxidation Reactions: The pyrazole ring can be oxidized under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Reduction: Dehalogenated pyrazole derivatives.

    Oxidation: Oxidized pyrazole compounds with additional functional groups.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate serves as a valuable building block for synthesizing various pharmaceutical agents. Its derivatives have shown promising biological activities, including:

  • Anti-inflammatory : Compounds derived from this pyrazole exhibit significant anti-inflammatory effects, making them candidates for treating conditions like arthritis .
  • Antitumor : Some derivatives have demonstrated potent anticancer activities against various cell lines, including A549 lung cancer cells, by inducing apoptosis .
  • Antimicrobial : The compound has been evaluated for its bactericidal and bacteriostatic properties, showing effectiveness against several bacterial strains .

Agrochemicals

In the realm of agrochemicals, this compound is utilized in developing pesticides and herbicides. Its bioactive properties contribute to the efficacy of these compounds in controlling pests and enhancing crop yields. Research indicates that pyrazole derivatives can inhibit key enzymes in pests, leading to their mortality .

Materials Science

The compound is also explored in materials science for synthesizing novel materials with specific electronic or optical properties. Its unique structural features allow for modifications that can enhance material performance in applications such as sensors and electronic devices.

Case Studies

Case Study 1: Anticancer Activity

A study evaluated several derivatives of this compound against A549 lung cancer cells. The results indicated that certain modifications to the pyrazole structure significantly enhanced cytotoxicity, suggesting that further exploration could lead to effective cancer therapies .

Case Study 2: Anti-inflammatory Properties

Research focused on the anti-inflammatory effects of pyrazole derivatives derived from this compound showed promising results in reducing inflammation markers in animal models. The study highlighted the potential for developing new anti-inflammatory drugs based on this scaffold .

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
  • Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
  • Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is unique due to the specific combination of bromine and chlorine substituents on the pyrazole ring, which can impart distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate (CAS No. 110821-40-4) is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, supported by data tables and research findings.

  • Molecular Formula : C₁₂H₁₀BrClN₂O₂
  • Molecular Weight : 329.58 g/mol
  • CAS Number : 110821-40-4

Pyrazole derivatives, including this compound, are known to exhibit various mechanisms of action, primarily through the inhibition of specific enzymes and pathways involved in disease processes. Notably, these compounds have shown significant activity against several targets:

  • Antitumor Activity : Many pyrazole derivatives have been evaluated for their ability to inhibit cancer cell proliferation. This compound has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer (A549) cells .
  • Antimicrobial Activity : this compound has been tested for its antimicrobial properties, showing effectiveness against a range of pathogens. Studies have reported minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against specific bacterial strains .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related pyrazole derivatives:

Activity TypeTarget/Cell LineIC₅₀/EffectivenessReference
AntitumorMCF-7 (Breast Cancer)IC₅₀ = 3.79 µM
AntitumorA549 (Lung Cancer)IC₅₀ = 26 µM
AntimicrobialStaphylococcus aureusMIC = 0.22 - 0.25 μg/mL
AntimicrobialEscherichia coliSignificant activity noted
Anti-inflammatoryCOX-2 InhibitionIC₅₀ = 0.01 μM

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of various pyrazole derivatives, this compound was found to significantly inhibit the proliferation of MCF-7 cells when combined with doxorubicin, showcasing potential for synergistic effects in chemotherapy .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial properties of pyrazole derivatives reported that this compound exhibited strong antibacterial effects against both Gram-positive and Gram-negative bacteria, with promising results in biofilm formation inhibition assays .

Properties

IUPAC Name

ethyl 5-bromo-1-(4-chlorophenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClN2O2/c1-2-18-12(17)10-7-15-16(11(10)13)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWALRXGXGVEXDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80549902
Record name Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80549902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110821-40-4
Record name Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110821-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80549902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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